2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol
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Overview
Description
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol is a complex organic compound with the molecular formula C17H11ClN2OS. This compound is characterized by the presence of a quinazolinol core structure substituted with a 5-chloro-1-benzothien-3-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-1-benzothiophene-3-carbaldehyde with 2-aminobenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then cyclized to form the quinazolinol core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, hydrogenated quinazolinols, and substituted benzothiophene compounds .
Scientific Research Applications
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [(1S)-1-(5-Chloro-1-benzothien-3-yl)-2-(2-naphthylamino)-2-oxoethyl]phosphonic acid
- 3-[(5-Chloro-1,3-benzothiazol-2-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid
- Various benzothiazole and benzothiophene derivatives .
Uniqueness
What sets 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol apart is its unique combination of a quinazolinol core with a benzothienylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H11ClN2OS |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-[(5-chloro-1-benzothiophen-3-yl)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11ClN2OS/c18-11-5-6-15-13(8-11)10(9-22-15)7-16-19-14-4-2-1-3-12(14)17(21)20-16/h1-6,8-9H,7H2,(H,19,20,21) |
InChI Key |
GTKIRYKODMTYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CSC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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